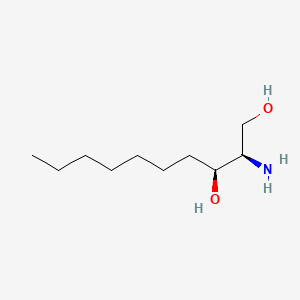

(2r,3s)-2-Aminodecane-1,3-diol

Beschreibung

Chiral 2-amino-1,3-diols are a significant class of compounds characterized by a core structure featuring an amino group at the second carbon and hydroxyl groups at the first and third carbons of a carbon chain. The term "chiral" signifies that these molecules are non-superimposable on their mirror images, a property that arises from the presence of one or more stereocenters. This chirality is fundamental to their role in various chemical and biological processes.

Stereochemically defined 2-amino-1,3-diols are of paramount importance in advanced organic synthesis for several reasons. They serve as versatile chiral building blocks, which are essential for the construction of complex, biologically active molecules with high stereochemical purity. nih.govacs.org The synthesis of a single enantiomer of a compound with multiple hydroxyl groups is particularly challenging due to the potential for forming numerous diastereoisomers and enantiomers. acs.org

The strategic importance of these diols lies in their utility as chiral ligands and auxiliaries in stereoselective reactions. nih.govacs.org These reactions are critical in the pharmaceutical industry for producing drugs where only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Furthermore, the 2-amino-1,3-diol motif is a key structural feature in a variety of natural products, including sphingolipids, which play vital roles in cellular processes like signaling, growth, and differentiation. beilstein-journals.orgresearchgate.net The synthesis of analogues of these natural products is a major focus of research, driven by their potential therapeutic applications. beilstein-journals.orgnih.gov

Key synthetic strategies to access these valuable molecules often involve the stereoselective construction of the 2-amino-1,3-diol moiety. beilstein-journals.orgnih.gov This can be achieved through methods such as the stereoselective insertion of alcohol and amino groups or by forming a bond between two existing chiral centers. beilstein-journals.orgnih.gov Another important route is the stereoselective aminohydroxylation of allylic carbamates. beilstein-journals.orgnih.gov

(2R,3S)-2-Aminodecane-1,3-diol is a specific stereoisomer within the 2-amino-1,3-diol family. Its structure consists of a ten-carbon (decane) chain with an amino group (-NH2) at the second carbon (C2) and hydroxyl groups (-OH) at the first (C1) and third (C3) carbons. The designations (2R,3S) refer to the specific three-dimensional arrangement of the substituents around the chiral centers at C2 and C3, according to the Cahn-Ingold-Prelog priority rules.

The relationship between different stereoisomers is critical. For instance, a compound with a (2R,3R) configuration would be a diastereomer of this compound because the configuration differs at only one of two chiral centers. vaia.com In contrast, the (2S,3R) stereoisomer would be the enantiomer, or non-superimposable mirror image. vaia.com

The structural features of this compound, namely the long lipophilic decane (B31447) chain combined with the hydrophilic amino and hydroxyl groups, give it amphiphilic properties. This characteristic is crucial for its interaction with biological membranes and its potential role as a precursor in the synthesis of sphingolipid analogues. beilstein-journals.org The precise (2R,3S) stereochemistry dictates how the molecule will orient itself and interact with other chiral molecules, such as enzymes or receptors, which is a fundamental principle in molecular recognition.

Below is a table summarizing the key structural and chemical information for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H23NO2 |

| Chiral Centers | C2 (R), C3 (S) |

| Functional Groups | Amine (-NH2), Primary Alcohol (-CH2OH), Secondary Alcohol (-CHOH) |

| Carbon Chain Length | 10 |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

70849-41-1 |

|---|---|

Molekularformel |

C10H23NO2 |

Molekulargewicht |

189.3 g/mol |

IUPAC-Name |

(2R,3S)-2-aminodecane-1,3-diol |

InChI |

InChI=1S/C10H23NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h9-10,12-13H,2-8,11H2,1H3/t9-,10+/m1/s1 |

InChI-Schlüssel |

ZIQYSFDTHJDFPW-VHSXEESVSA-N |

SMILES |

CCCCCCCC(C(CO)N)O |

Isomerische SMILES |

CCCCCCC[C@@H]([C@@H](CO)N)O |

Kanonische SMILES |

CCCCCCCC(C(CO)N)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Decasphinganine; AC1Q2VTS; 2-Aminodecane-1,3-diol. |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2r,3s 2 Aminodecane 1,3 Diol and Its Stereoisomers

Asymmetric Synthesis Strategies

Asymmetric synthesis is paramount for producing enantiomerically pure compounds. For complex molecules like 2-aminodecane-1,3-diol, which contains multiple stereocenters, achieving the desired stereoisomer requires sophisticated and highly selective synthetic methods. Modern approaches often leverage either the inherent chirality of biological systems or the tailored reactivity of chiral metal catalysts.

Chemo-Enzymatic Approaches

The integration of chemical and enzymatic transformations, known as chemo-enzymatic synthesis, provides powerful pathways to complex chiral molecules. nih.govnih.gov This strategy combines the efficiency of traditional chemical reactions with the unparalleled stereoselectivity of biocatalysts.

Biocatalytic cascade reactions, which involve multiple sequential enzymatic steps in a single pot, are highly efficient for constructing complex chiral molecules like 1,3-diols. researchgate.nettudelft.nl These cascades can be designed to produce specific stereoisomers by carefully selecting the enzymes for each step.

A common strategy involves a two-step cascade: an initial carbon-carbon bond formation followed by a stereoselective reduction. uni-duesseldorf.dersc.org For instance, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme can catalyze the carboligation of two aldehydes to form an α-hydroxy ketone intermediate. uni-duesseldorf.de This intermediate is then reduced by an alcohol dehydrogenase (ADH) to yield the desired vicinal diol. The stereochemical outcome of the final diol is controlled by the choice of ADH, which can selectively produce either syn- or anti-diols with high diastereomeric and enantiomeric excess. uni-duesseldorf.de

The use of whole-cell biocatalysts, such as recombinant E. coli or yeast strains like Rhodotorula rubra, is often preferred as it circumvents the need for costly enzyme purification and cofactor regeneration. rsc.orgd-nb.info These whole-cell systems can be applied in micro-aqueous organic media, allowing for high substrate loads and leading to excellent space-time yields and high product concentrations with exceptional stereoselectivity (ee/de > 99%). rsc.org

| Step | Reaction Type | Catalyst Type | Example Catalyst | Substrates | Product | Stereoselectivity |

|---|---|---|---|---|---|---|

| 1 | Carboligation (C-C bond formation) | ThDP-dependent enzyme | Benzoylformate decarboxylase (BFD) | Benzaldehyde (B42025), Acetaldehyde | (R)-2-Hydroxy-1-phenylpropan-1-one | High (e.g., >99% ee) |

| 2 | Ketone Reduction | Alcohol Dehydrogenase (ADH) | ADH from Ralstonia sp. (RasADH) | (R)-2-Hydroxy-1-phenylpropan-1-one | (1R,2R)-1-Phenylpropane-1,2-diol | High (e.g., >99% de) |

The synthesis of chiral amino alcohols often involves the stereoselective reduction of a ketone and the stereoselective introduction of an amine group. Biocatalysis offers a powerful toolkit for these transformations, utilizing enzymes such as alcohol dehydrogenases (ADHs), imine reductases (IREDs), and reductive aminases (RedAms). acs.orgresearchgate.net

ADHs catalyze the reduction of ketones to secondary alcohols with high enantioselectivity, using cofactors like NAD(P)H. mdpi.comnih.gov By selecting the appropriate ADH, either the (R)- or (S)-alcohol can be obtained. For the synthesis of a 1,3-diol, an ADH can be used to reduce a β-hydroxy ketone, establishing the stereochemistry at one of the hydroxyl-bearing carbons.

For the introduction of the amino group, IREDs and RedAms are particularly valuable. acs.org These enzymes catalyze the asymmetric reduction of imines or the direct reductive amination of ketones, respectively, to produce chiral amines. acs.orgnih.gov RedAms are especially efficient as they can catalyze both the formation of the imine from a ketone and an amine, and its subsequent reduction in a single step. acs.org Patents have described enzymes that can perform the stereoselective reductive amination of chiral α-hydroxy ketones to produce the corresponding 1-hydroxy-2-amino compounds. google.com

| Enzyme Class | Abbreviation | Reaction Catalyzed | Typical Substrates | Product Functional Group | Key Advantage |

|---|---|---|---|---|---|

| Alcohol Dehydrogenase | ADH | Stereoselective ketone reduction | Ketones, α/β-hydroxy ketones | Chiral alcohol | Excellent enantioselectivity for producing (R)- or (S)-alcohols. |

| Imine Reductase | IRED | Stereoselective reduction of pre-formed imines | Imines, cyclic imines | Chiral amine (secondary, tertiary) | Broad substrate scope for various amine products. |

| Reductive Aminase | RedAm | Stereoselective reductive amination of ketones | Ketones + Amines (ammonia, primary/secondary amines) | Chiral amine (primary, secondary, tertiary) | One-pot conversion from ketone to chiral amine. |

Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis provides a versatile and powerful platform for asymmetric synthesis, enabling transformations that are often difficult to achieve through other means. catalyst-enabling-synthetic-chemistry.comresearchgate.net For the synthesis of 2-amino-1,3-diols, metal-catalyzed methods offer precise control over stereochemistry.

A highly flexible strategy for synthesizing all possible stereoisomers of a 2-amino-1,3-diol from a single starting material involves the stereodivergent oxidative amination of allenes. rsc.orgdntb.gov.ua This method allows for the conversion of the axial chirality of an enantioenriched allene (B1206475) into the point chirality of the final product, with the ability to select for any of the possible diastereomers. rsc.orgsemanticscholar.org

The general approach begins with the aziridination of an allene to form a bicyclic methyleneaziridine intermediate. dntb.gov.uanih.gov This strained heterocycle can then undergo various ring-opening and subsequent functionalization steps. By carefully controlling the reagents and reaction conditions, it is possible to direct the synthesis towards a specific stereoisomer of the 2-amino-1,3-diol triad (B1167595). rsc.orgnih.gov This method showcases remarkable stereochemical flexibility, where a single allene precursor can be transformed into any of the four possible diastereomeric amine triad products. semanticscholar.orgnih.gov Gold-catalyzed hydroazidation and hydroamination of allenes also represent complementary pathways to access chiral allylic amines, which can be precursors to amino diols. nih.gov

| Starting Material | Key Intermediate | General Transformation | Stereochemical Outcome | Significance |

|---|---|---|---|---|

| Single Enantioenriched Allene | Methyleneaziridine | Oxidative Amination Sequence | 1,2-syn : 2,3-syn | Access to all four possible diastereomers from one chiral source by varying reagents and reaction conditions. |

| Single Enantioenriched Allene | Methyleneaziridine | Oxidative Amination Sequence | 1,2-syn : 2,3-anti | |

| Single Enantioenriched Allene | Methyleneaziridine | Oxidative Amination Sequence | 1,2-anti : 2,3-syn | |

| Single Enantioenriched Allene | Methyleneaziridine | Oxidative Amination Sequence | 1,2-anti : 2,3-anti |

Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into C-N bonds, providing efficient routes to chiral amines and amino alcohols. snnu.edu.cnacs.org These reactions often employ a directing group within the substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. acs.org The use of chiral ligands on the rhodium catalyst then controls the stereochemical outcome of the amination. snnu.edu.cn

One strategy involves the desymmetrization of prochiral molecules. For example, a Rh(III) catalyst with a chiral cyclopentadienyl (B1206354) (Cp) ligand can achieve enantioselective C(sp³)-H amidation of substrates containing gem-dimethyl groups, leading to functionalized β-amino alcohols with high enantioselectivity. researchgate.net Another approach is the enantioselective radical C-H amination of alcohols, which can be achieved through a multi-catalytic system involving a chiral copper catalyst and a photocatalyst to generate and control a radical relay, ultimately forming a β-amino alcohol. sci-hub.se While not exclusively rhodium-based, this highlights the advanced strategies for C-H amination. The development of novel chiral phosphine (B1218219) and N-heterocyclic carbene ligands continues to expand the scope and efficiency of these transformations. snnu.edu.cn

| Catalyst System | Reaction Type | Substrate Feature | Product Type | Enantioselectivity (ee) |

|---|---|---|---|---|

| Rh(III) with Chiral Cp Ligand | Enantioselective C(sp³)-H Amidation | gem-dimethyl group, oxime directing group | α-Methyl-β-amino alcohols | Up to 92% |

| Rh(I) with Chiral Phosphoramidite Ligand | Intramolecular Hydroacylation/Cyclization | Chelating heteroatom, olefin | Chiral indanes and benzofurans | Often high |

| Chiral Rh(III) Cyclopentadienyls | [3+2] Annulation | N-isoquinolyl directing group on anilines | Atroposelective biaryl indoles | 71-96% |

Copper-Catalyzed Stereoselective Additions to Form 1,3-Diol Scaffolds

Copper catalysis has emerged as a powerful tool for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, including those necessary for constructing 1,3-diol frameworks. beilstein-journals.org These methods often provide high levels of diastereo- and enantioselectivity.

A notable strategy involves the copper-catalyzed asymmetric borylative propargylation of ketones, which yields products that can be further elaborated into 1,3-diols. organic-chemistry.org Another approach is the copper-catalyzed highly regio- and stereoselective 1,4-protoboration of dienylboronates to create versatile allylboron reagents. organic-chemistry.org These intermediates can then react with aldehydes to produce diols with excellent diastereoselectivity. organic-chemistry.org

The kinetic resolution of acyclic 1,3-diols represents another significant application of copper catalysis. acs.org Using a copper-hydride catalyst with a chiral ligand, such as (R,R)-Ph-BPE, allows for the enantioselective silylation of one of the two hydroxyl groups in a racemic mixture of a 1,3-diol. acs.org The selectivity of this process is highly dependent on the nature of the hydrosilane used, with tertiary hydrosilanes often providing the best results. acs.org This method has proven effective for a variety of anti-1,3-diols. acs.org

A copper-catalyzed stereoselective synthesis of (E)-δ-silyl-anti-homoallylic alcohols from 1,3-dienylsilanes has also been developed. rsc.org Mechanistic studies indicate that the reaction proceeds through a 1,2-borocupration of the terminal alkene, forming an allylcopper intermediate. rsc.org The subsequent reaction with an aldehyde is controlled by the Curtin–Hammett principle, leading to high diastereoselectivity. rsc.org The resulting vinyl silane (B1218182) products are valuable intermediates that can be converted to 1,3-diols. rsc.org

Similarly, the copper-catalyzed highly enantioselective 1,4-protoboration of terminal 1,3-dienes using a proton source and bis(pinacolato)diboron (B136004) (B₂pin₂) has been established. chinesechemsoc.org This method produces chiral allylic boronate reagents, which are important precursors for various transformations, with good functional group tolerance and high enantioselectivity. chinesechemsoc.org

Table 1: Examples of Copper-Catalyzed Reactions for 1,3-Diol Synthesis

| Reaction Type | Catalyst/Ligand | Substrates | Product Type | Key Features |

| Asymmetric Borylative Propargylation | Copper(I) catalyst | Ketones | Propargyl Alcohols | Broad substrate scope, high diastereo- and enantioselectivity. organic-chemistry.org |

| 1,4-Protoboration of Dienylboronates | Copper catalyst | Dienylboronates, Aldehydes | Diols | High regio- and stereoselectivity. organic-chemistry.org |

| Kinetic Resolution | Cu-H/(R,R)-Ph-BPE | anti-1,3-diols | Enantioenriched Diols and Silyl Ethers | Good to excellent selectivity factors. acs.org |

| Borocupration of Dienylsilanes | Copper catalyst | 1,3-Dienylsilanes, Aldehydes | (E)-δ-silyl-anti-homoallylic alcohols | High diastereoselectivity. rsc.org |

| 1,4-Protoboration of 1,3-Dienes | Copper catalyst | Terminal 1,3-dienes, B₂pin₂ | Chiral Allylic Boronates | Good functional group tolerance, high enantioselectivity. chinesechemsoc.org |

Organocatalytic Asymmetric Synthesis

Organocatalysis has become a cornerstone of modern asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. researchgate.netmdpi.com These catalysts, which are small organic molecules, can facilitate a wide range of transformations with high stereoselectivity. mdpi.com

One of the most powerful organocatalytic methods for forming carbon-carbon bonds is the asymmetric aldol (B89426) reaction. nih.gov Proline and its derivatives are often used as catalysts to promote the reaction between a ketone and an aldehyde, leading to the formation of β-hydroxy ketones, which are direct precursors to 1,3-diols. nih.gov A recently developed method utilizes a novel proline-derived organocatalyst in combination with Cu(OTf)₂ as an additive to achieve high enantioselectivity (>99% ee) in the synthesis of chiral 1,3-keto alcohols. nih.gov These intermediates can then be reduced to the corresponding chiral 1,3-diols with high enantiomeric purity using chiral oxazaborolidine reagents. nih.gov

The conjugate addition of nucleophiles to electron-deficient alkenes, such as nitroalkenes, is another important reaction enabled by organocatalysis. mdpi.com The resulting products can be further transformed into valuable building blocks. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, are particularly effective in activating both the nucleophile and the electrophile, leading to high stereocontrol. nih.gov For instance, a cascade reaction involving a thia-Michael addition followed by an aldol annulation has been developed using a bifunctional catalyst to produce polycyclic systems with high diastereo- and enantioselectivity. nih.gov

Organocatalysis has also been successfully applied to the synthesis of α-amino esters through the N-H insertion reaction of α-carbonyl sulfoxonium ylides, which serve as stable surrogates for diazo compounds. rsc.org Chiral phosphoric acids have been shown to catalyze this reaction with excellent enantiocontrol. rsc.org

Table 2: Organocatalytic Approaches to Chiral Building Blocks

| Reaction Type | Organocatalyst | Substrates | Product Type | Key Features |

| Asymmetric Aldol Reaction | Proline-derived catalyst/Cu(OTf)₂ | Ketones, Aldehydes | Chiral 1,3-Keto Alcohols | >99% ee, precursor to 1,3-diols. nih.gov |

| Thia-Michael/Aldol Cascade | Bifunctional Catalyst | 3-Cyano-4-styrylcoumarins, 2-Mercaptoacetophenones | Polycyclic Thiophenes | High diastereo- and enantioselectivity. nih.gov |

| N-H Insertion | Chiral Phosphoric Acid | α-Carbonyl sulfoxonium ylides, Aryl amines | α-Aryl Glycines | Metal-free, excellent enantiocontrol. rsc.org |

Chiral Pool and Enantio-enriched Precursor Utilization in Stereoselective Routes

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes, as starting materials. mdpi.comtcichemicals.com This method allows for the direct incorporation of existing stereocenters into the target molecule, simplifying the synthetic route.

α-Amino acids are particularly valuable chiral pool reagents due to their availability in both enantiomeric forms. mdpi.com For example, D-serine methyl ester has been used as a precursor in the synthesis of complex molecules like (−)-α-kainic acid. mdpi.com The synthesis of diaminobutanoic acid stereoisomers has been achieved starting from homochiral lithium amides derived from α-methylbenzylamine. nih.gov

The synthesis of enantiopure diacetals has been demonstrated using (S)- and (R)-solketal triflate, derived from glycerol, as chiral building blocks. researchgate.net This approach highlights the use of carbohydrate-derived precursors in chiral pool synthesis.

The asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid illustrates the power of using chiral precursors. The synthesis starts with the conjugate addition of a homochiral lithium amide to tert-butyl crotonate, followed by amination to yield a 2-diazo-3-amino ester with high diastereoselectivity. nih.gov Subsequent functional group manipulations, including reduction and deprotection, afford the desired diaminobutanoic acid stereoisomers with high diastereomeric and enantiomeric excess. nih.gov

Multi-Component Reactions for Amino-Polyol Scaffolds

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. nih.gov This strategy offers high atom economy, convergence, and diversity, making it a powerful tool for the synthesis of complex molecular scaffolds. nih.gov

The Ugi and Passerini reactions are classic examples of MCRs that have been extensively used to generate peptide-like structures and α-acyloxyamides, respectively. rug.nl More recently, variations of these reactions have been developed to create a wide range of heterocyclic scaffolds. rug.nl For instance, a five-component Ugi reaction has been employed to synthesize highly substituted isoindolones and other complex cyclic systems. rug.nl

A three-component enzymatic synthesis has been developed for the stereoselective production of amino-diols and amino-polyols. acs.org This method combines a biocatalytic aldol reaction, using a fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) variant, with a reductive amination step catalyzed by an imine reductase (IRED). acs.org This two-step, one-pot process allows for the conversion of simple aldehydes, hydroxy ketones, and amines into dihydroxy amine products with three asymmetric centers and high stereoselectivity. acs.org

The Petasis three-component reaction, which couples an aldehyde, an amine, and a boronic acid, is another versatile MCR that can be used to generate multifunctional templates for further elaboration. nih.gov

Table 3: Multi-Component Reactions for Diverse Scaffolds

| Reaction Name | Components | Product Scaffold | Key Features |

| Ugi Reaction | α-Amino acid, Oxo component, Isocyanide, Amine | Highly substituted isoindolones, pyrrolidindiones | Stereoselective, high structural diversity. rug.nl |

| Enzymatic Three-Component Reaction | Aldehyde, Hydroxy ketone, Amine | Amino-diols, Amino-polyols | High stereoselectivity, three asymmetric centers. acs.org |

| Petasis Reaction | Aldehyde, Amine, Boronic acid | Multifunctional templates | Suitable for further synthetic elaboration. nih.gov |

Stereochemical Aspects of 2r,3s 2 Aminodecane 1,3 Diol

Determination of Absolute and Relative Configurations

The definitive assignment of the absolute and relative configurations of stereocenters in molecules like (2R,3S)-2-aminodecane-1,3-diol is fundamental to understanding their chemical behavior. Various analytical techniques are employed for this purpose, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.

X-ray Crystallography: This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the crystalline state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise spatial coordinates of each atom can be determined, thus establishing the absolute configuration. wikipedia.orgnih.gov For chiral molecules, this method can distinguish between enantiomers and diastereomers. The presence of a heavy atom in the structure can facilitate the analysis. escholarship.org

NMR Spectroscopy: NMR spectroscopy is a versatile tool for elucidating molecular structure, including stereochemical details. researchgate.net For determining the absolute configuration of amino alcohols, a common strategy involves the formation of diastereomeric derivatives using a chiral derivatizing agent (CDA). researchgate.netresearchgate.net The resulting diastereomers will have distinct NMR spectra, and the differences in chemical shifts (Δδ) can be correlated to the absolute configuration at the chiral centers. researchgate.net For instance, the Mosher's acid method and its modifications are widely used for this purpose. frontiersin.org

To determine the relative configuration of the two stereocenters in 2-amino-1,3-diols, various 1D and 2D NMR techniques are utilized. Nuclear Overhauser Effect (NOE) experiments, for example, can provide information about the through-space proximity of protons, which helps in assigning the syn or anti relationship between substituents on adjacent chiral centers. nih.gov In the case of cyclic derivatives like oxazolidinones formed from 2-amino-1,3-diols, 2D NMR techniques are instrumental in determining the relative stereochemistry. nih.govbeilstein-journals.org

| Technique | Application in Stereochemical Determination | Key Information Provided |

| X-ray Crystallography | Determination of the three-dimensional structure of a crystalline compound. wikipedia.org | Absolute and relative configuration of all stereocenters. wikipedia.orgthieme-connect.de |

| NMR Spectroscopy | Elucidation of molecular structure in solution. | Relative configuration through analysis of coupling constants and NOE effects. Absolute configuration via derivatization with a chiral agent. researchgate.netresearchgate.net |

| Chiral Derivatizing Agents (CDAs) | Formation of diastereomers with distinct NMR spectra. researchgate.net | Enables the determination of absolute configuration by comparing chemical shift differences. researchgate.netfrontiersin.org |

Analysis of Diastereomerism and Enantiomerism within the 2-Amino-1,3-Diol Class

The 2-amino-1,3-diol structural motif contains two adjacent chiral centers, giving rise to a maximum of four possible stereoisomers: two pairs of enantiomers. These stereoisomers are classified as diastereomers of each other. The relative configuration of the amino and hydroxyl groups is designated as syn or anti.

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. For example, this compound and (2S,3R)-2-aminodecane-1,3-diol are enantiomers. They have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

Diastereomers: Stereoisomers that are not mirror images of each other. For instance, this compound is a diastereomer of (2R,3R)-2-aminodecane-1,3-diol and (2S,3S)-2-aminodecane-1,3-diol. Diastereomers have different physical and chemical properties.

The synthesis of a specific stereoisomer of a 2-amino-1,3-diol is a significant challenge in organic synthesis, often requiring stereoselective methods to control the formation of the desired enantiomer and diastereomer. acs.org The ability to selectively synthesize any of the possible diastereomers from a single starting material is known as stereodivergence and represents a powerful synthetic strategy. rsc.org

| Stereoisomer Relationship | Definition | Example with 2-Aminodecane-1,3-diol |

| Enantiomers | Non-superimposable mirror images. | (2R,3S) and (2S,3R) |

| Diastereomers | Stereoisomers that are not mirror images. | (2R,3S) and (2R,3R); (2R,3S) and (2S,3S) |

Stereochemical Control Mechanisms in Synthetic Pathways

Achieving a high degree of stereochemical control is paramount in the synthesis of complex molecules like this compound. researchgate.net Synthetic strategies often employ chiral auxiliaries, chiral catalysts, or substrate-controlled reactions to direct the formation of the desired stereoisomer.

One common approach for the stereoselective synthesis of 2-amino-1,3-diols involves the aminohydroxylation of allylic alcohols. nih.gov This reaction can be catalyzed by osmium complexes, and the stereochemical outcome can be influenced by the choice of ligands and reaction conditions. The use of a chiral ligand can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other.

Another strategy involves the reduction of α-amino ketones or the addition of organometallic reagents to α-amino aldehydes. The stereoselectivity of these reactions can often be controlled by chelation effects, where a metal ion coordinates to both the amino group and the carbonyl oxygen, leading to a rigid transition state that favors the approach of the reagent from a specific face.

Enzymatic synthesis offers a powerful alternative for the stereoselective construction of amino diols. acs.orgnih.gov Enzymes, being inherently chiral, can catalyze reactions with high enantio- and diastereoselectivity. For example, aldolases and transaminases can be used in biocatalytic cascades to produce chiral amino polyols. nih.gov

| Synthetic Strategy | Mechanism of Stereochemical Control | Example Application |

| Asymmetric Aminohydroxylation | Use of a chiral catalyst to induce enantioselectivity in the addition of amino and hydroxyl groups across a double bond. nih.gov | Synthesis of pinane-based 2-amino-1,3-diols. nih.gov |

| Chelate-Controlled Reduction/Addition | Formation of a rigid cyclic transition state involving a metal ion, directing the approach of a reagent. | Stereoselective synthesis of syn,anti-amino diols. lookchemmall.com |

| Enzymatic Synthesis | Utilization of the inherent chirality of enzymes to catalyze stereoselective reactions. acs.orgnih.gov | Three-component enzymatic synthesis of amino-diols and amino-polyols. acs.orgnih.gov |

Conformational Analysis and its Influence on Stereochemical Properties

The three-dimensional shape, or conformation, of this compound is not static but rather exists as an equilibrium of different spatial arrangements due to rotation around single bonds. researchgate.net The relative energies of these conformers are influenced by various factors, including steric hindrance, hydrogen bonding, and solvent effects.

In nonpolar solvents, intramolecular hydrogen bonding between the amino group and the hydroxyl groups can play a significant role in stabilizing certain conformations. For example, in a syn 1,3-diol, a chair-like conformation with both substituents in equatorial positions is often favored. univ-lemans.fr In contrast, an anti 1,3-diol may adopt a twist conformation to avoid unfavorable 1,3-diaxial interactions. univ-lemans.fr

The conformational preferences of 2-amino-1,3-diols can have a direct impact on their reactivity and spectroscopic properties. For instance, the magnitude of the coupling constants observed in the ¹H NMR spectrum is dependent on the dihedral angles between adjacent protons, which are in turn determined by the molecular conformation. Computational methods, such as Density Functional Theory (DFT), can be used to model the different conformations and predict their relative stabilities. researchgate.net The polarity of the medium can significantly influence the conformational profile of molecules with polar groups like the 1,3-diol motif. nih.gov

The study of the conformational isomerism of related structures like cis-cyclohexane-1,3-diol reveals that in aqueous or other hydrogen-bond accepting solvents, intramolecular hydrogen bonding may be less significant, with intermolecular interactions with the solvent dominating. semanticscholar.org

Chemical Transformations and Derivatization of 2r,3s 2 Aminodecane 1,3 Diol

Reactions Involving Hydroxyl Functionalities

The presence of a 1,3-diol system in (2R,3S)-2-aminodecane-1,3-diol offers a platform for a variety of chemical transformations. The relative reactivity of the primary and secondary hydroxyl groups can be exploited for regioselective modifications, and their proximity allows for the formation of cyclic structures.

The differential reactivity of the primary (C1) and secondary (C3) hydroxyl groups allows for selective protection or functionalization. Generally, the primary hydroxyl group is more sterically accessible and therefore more reactive towards bulky reagents.

Regioselective Silylation: The selective protection of the primary hydroxyl group can be achieved using sterically hindered silylating agents. For instance, treatment of a similar 2-amino-1,3-diol with one equivalent of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine (B128534) or imidazole (B134444) preferentially yields the C1-silylated product. This selectivity is driven by the lower steric hindrance at the primary position.

Regioselective Acylation: Enzymatic and chemical methods can be employed for the regioselective acylation of the hydroxyl groups. Lipases, for example, often exhibit high selectivity for the primary hydroxyl group in acylation reactions. Chemically, the use of bulky acylating agents or the application of specific catalytic systems can also favor acylation at the C1 position.

| Reagent | Target Hydroxyl | Typical Conditions | Product |

| TBDMSCl, Imidazole | Primary (C1-OH) | DMF, rt | (2R,3S)-2-Amino-1-(tert-butyldimethylsilyloxy)decan-3-ol |

| Acetic Anhydride, Lipase | Primary (C1-OH) | Organic Solvent, rt | (2R,3S)-2-Amino-3-hydroxydecyl acetate |

The 1,3-diol moiety can readily undergo cyclization reactions with aldehydes or ketones to form six-membered cyclic acetals or ketals, respectively. These reactions are typically acid-catalyzed and can be used to protect both hydroxyl groups simultaneously.

Formation of Acetonides: Reaction with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) leads to the formation of a 1,3-dioxane (B1201747) ring. The stereochemistry of the newly formed acetal (B89532) center is influenced by the reaction conditions and the stereochemistry of the starting diol.

Formation of Benzylidene Acetals: Similarly, reaction with benzaldehyde (B42025) affords a benzylidene acetal. The formation of these cyclic derivatives can influence the conformation of the molecule and the reactivity of the remaining functional group.

| Reagent | Catalyst | Product |

| Acetone or 2,2-Dimethoxypropane | p-Toluenesulfonic acid | (4aR,5S,6R)-6-Heptyl-5-amino-2,2-dimethyl-1,3-dioxane |

| Benzaldehyde | Zinc Chloride | (4aR,5S,6R)-6-Heptyl-5-amino-2-phenyl-1,3-dioxane |

Reactions Involving Amine Functionalities

The primary amine at the C2 position is a key site for derivatization, allowing for the introduction of a wide range of substituents and the construction of nitrogen-containing heterocycles.

The nucleophilicity of the primary amine allows for selective reactions in the presence of the less nucleophilic hydroxyl groups, particularly under neutral or basic conditions.

N-Acylation: The amine group can be selectively acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base. This chemoselectivity arises from the greater nucleophilicity of the amine compared to the hydroxyl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride, in the presence of a base like pyridine, leads to the formation of a stable sulfonamide at the C2 position. This derivatization is often used to protect the amine or to introduce a functional handle for further transformations.

| Reagent | Base | Product |

| Acetyl Chloride | Triethylamine | (2R,3S)-N-(1,3-Dihydroxydecan-2-yl)acetamide |

| Tosyl Chloride | Pyridine | (2R,3S)-N-(1,3-Dihydroxydecan-2-yl)-4-methylbenzenesulfonamide |

The amino and hydroxyl functionalities can be utilized in concert to construct various heterocyclic systems.

Oxazoline (B21484) Formation: Intramolecular cyclization of an N-acylated 2-amino-1,3-diol can lead to the formation of an oxazoline ring. This is typically achieved by activating one of the hydroxyl groups (usually the primary one) as a leaving group, followed by nucleophilic attack by the amide oxygen.

1,3-Oxazine Synthesis: Condensation of this compound with an aldehyde or ketone can yield a 1,3-oxazine derivative. This reaction involves the formation of an imine intermediate, followed by intramolecular cyclization through the attack of one of the hydroxyl groups.

| Reaction Type | Key Reagents | Heterocyclic Product |

| Oxazoline Synthesis | 1. Acyl Chloride, 2. Mesyl Chloride, Base | 2-Substituted 4-((S)-1-hydroxyoctyl)-4,5-dihydrooxazole |

| 1,3-Oxazine Synthesis | Aldehyde (e.g., Formaldehyde) | (5R,6S)-6-Heptyl-tetrahydro-2H-1,3-oxazin-5-ol |

Modification of the Alkane Chain for Structural Diversity

Modification of the heptyl side chain of this compound is a crucial strategy for creating structural diversity and modulating biological activity. These modifications often involve initial oxidation of one of the hydroxyl groups to an aldehyde, which then serves as a handle for carbon-carbon bond-forming reactions.

Oxidation and Subsequent Olefination: Selective oxidation of the primary hydroxyl group to an aldehyde, for instance using Swern or Dess-Martin periodinane oxidation, provides a key intermediate. This aldehyde can then undergo a Wittig reaction with a variety of phosphoranes to introduce a double bond and extend the carbon chain. The geometry of the resulting alkene can often be controlled by the choice of the Wittig reagent and reaction conditions.

Grignard and Organolithium Additions: The aldehyde intermediate can also react with Grignard reagents or organolithium reagents to introduce new alkyl or aryl substituents at the C1 position, leading to chain extension or branching. This reaction creates a new stereocenter, and the stereochemical outcome can be influenced by the reaction conditions and the existing stereocenters in the molecule.

| Transformation | Reagents | Intermediate/Product |

| Oxidation | Dess-Martin Periodinane | (2S,3S)-2-Amino-3-hydroxydecanal |

| Wittig Reaction | Ph3P=CH-R' | (4R,5S,E)-4-Amino-5-hydroxydodec-1-ene (example with R'=CH3) |

| Grignard Addition | R''MgBr | (1S,2R,3S)-1-Substituted-2-aminodecane-1,3-diol |

Role of 2r,3s 2 Aminodecane 1,3 Diol As a Chiral Building Block in Complex Molecular Construction

Asymmetric Synthesis of Biologically Relevant Molecules and Natural Product Analogues

(2R,3S)-2-Aminodecane-1,3-diol is itself a biologically significant molecule with antineoplastic and antipsoriatic properties, making its own stereoselective synthesis a key objective. researchgate.net It has undergone phase I clinical trials, often in combination with chemotherapy agents like cisplatin, for the treatment of advanced solid tumors. nih.gov The primary role of this compound in the literature is as a synthetic target rather than as a starting chiral synthon for other natural product analogues. The development of efficient, stereocontrolled synthetic routes to access Safingol highlights its importance in medicinal chemistry.

Several key asymmetric strategies have been developed to produce this compound with high fidelity. These methods focus on establishing the correct absolute configuration at the C-2 (R) and C-3 (S) stereocenters.

Key Synthetic Approaches to this compound (Safingol):

| Synthetic Strategy | Key Precursors | Core Reaction Type | Reference |

| Asymmetric Henry Reaction | Hexadecanal, 2-Nitroethanol | Nitroaldol Reaction | researchgate.net |

| Olefin Cross-Metathesis | L-Serine derivative, Long-chain alkene | Metathesis | nih.gov |

| Tethered Aminohydroxylation | Allylic alcohol intermediate | Aminohydroxylation |

One of the most practical and scalable methods involves the diastereoselective Henry (nitroaldol) reaction between hexadecanal and 2-nitroethanol. This reaction is followed by catalytic hydrogenation of the resulting nitro-diol and subsequent resolution of the racemic mixture, for instance, with L-glutamic acid, to isolate the desired L-threo isomer. researchgate.net Another elegant approach begins with the chiral pool starting material L-serine. The synthesis proceeds through the formation of a trans-oxazoline intermediate followed by an intermolecular olefin cross-metathesis to install the long alkyl chain, providing a concise route to the target molecule. nih.gov

Applications in Chiral Ligand Design for Asymmetric Catalysis

The application of this compound in the design of chiral ligands for asymmetric catalysis is not a widely documented area of research in scientific literature. While the 1,3-amino alcohol motif is a common feature in many successful chiral ligands and auxiliaries, specific research detailing the derivatization of Safingol into ligands for catalytic processes has not been prominent. The focus of research on this compound has remained overwhelmingly centered on its biological activity and its synthesis as a potential therapeutic agent.

Development of Stereodefined Scaffolds for Advanced Organic Materials

The use of this compound for creating stereodefined scaffolds in the context of advanced organic materials, such as polymers or functional materials, is not a primary area of its application based on available literature. The physicochemical properties conferred by its long alkyl chain and polar headgroup are central to its biological function within lipid membranes, but its potential as a monomer or structural unit for materials science has not been extensively explored. Research on this molecule is almost exclusively oriented towards its biomedical and pharmacological potential.

Stereoselective Assembly of Multiple Chiral Centers in Complex Systems

The synthesis of this compound serves as an excellent case study in the stereoselective assembly of multiple, contiguous chiral centers. The core challenge in synthesizing this molecule is the precise control over the relative and absolute stereochemistry of the C-2 amino group and the C-3 hydroxyl group to achieve the syn (or threo) relationship.

Detailed Research Findings on Stereoselective Synthesis:

Henry Reaction Approach : The reaction between hexadecanal and 2-nitroethanol can produce a mixture of diastereomers (dl-threo and dl-erythro). Research has focused on optimizing catalysts and reaction conditions to favor the formation of the desired threo diastereomer. For instance, using triethylamine (B128534) as both a catalyst and solvent has been shown to produce the dl-threo-2-nitro-1,3-octadecanediol, which can then be isolated. researchgate.net The subsequent reduction of the nitro group, typically via catalytic hydrogenation with a palladium-on-carbon (Pd-C) catalyst, is performed under conditions that preserve the existing stereocenters. researchgate.net The final step requires an efficient resolution of the racemic threo mixture to isolate the enantiomerically pure L-threo form (Safingol). researchgate.net

Chiral Pool Approach : Syntheses starting from L-serine inherently use a chiral building block to set the stereochemistry at the C-2 position. Subsequent reactions must then control the introduction of the C-3 stereocenter. One reported method involves the chelation-controlled Grignard addition to an aldehyde derived from L-serine, which establishes the required syn relationship between the amino and hydroxyl groups. This is followed by olefin cross-metathesis to complete the carbon skeleton. This strategy demonstrates how chirality from a simple, abundant source can be transferred and elaborated into a more complex molecule.

These synthetic endeavors underscore the precision required to assemble multiple stereocenters and highlight the importance of developing robust stereoselective methodologies to access biologically active molecules like this compound.

Advanced Analytical and Spectroscopic Characterization of 2r,3s 2 Aminodecane 1,3 Diol

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

The separation of the four stereoisomers of 2-aminodecane-1,3-diol is a critical first step for unambiguous characterization and for obtaining enantiopure material. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful techniques for this purpose.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. These complexes have different interaction energies for each stereoisomer, leading to different retention times and enabling separation.

Key Chromatographic Approaches:

Chiral HPLC: This is the most common method for both analytical and preparative-scale separation of aminodiol stereoisomers.

Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. Columns like Chiralcel® OD or Chiralpak® AD are often used.

Mobile Phases: A combination of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase mode. The ratio of these solvents is optimized to achieve the best resolution.

Derivatization: To improve peak shape and enhance interaction with the CSP, the amino and hydroxyl groups can be derivatized. For instance, acylation to form amides or carbamates can increase the steric bulk and introduce additional interaction sites (e.g., hydrogen bonding, π-π stacking if an aromatic acylating agent is used).

Chiral GC: For volatile or semi-volatile derivatives of the compound, chiral GC offers excellent resolution.

Derivatization: The aminodiol must first be derivatized to increase its volatility. This is commonly achieved by silylation of the hydroxyl groups (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) and acylation of the amino group (e.g., with trifluoroacetic anhydride, TFAA).

Stationary Phases: Cyclodextrin-based CSPs are widely used for the separation of such derivatives.

The assessment of stereoisomeric purity is performed by calculating the peak area of each isomer in the chromatogram. High enantiomeric excess (ee) and diastereomeric excess (de) are crucial for ensuring the quality of the isolated (2R,3S) isomer.

Table 1: Illustrative HPLC Separation Parameters for 2-Aminodecane-1,3-diol Stereoisomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (after derivatization) or ELSD |

| Temperature | 25 °C |

| Hypothetical Retention Times | (2S,3R): 8.5 min; (2R,3S): 9.8 min; (2S,3S): 11.2 min; (2R,3R): 12.5 min |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Once isolated, spectroscopic methods are employed to confirm the covalent structure and provide further stereochemical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the connectivity of a molecule.

¹H NMR: Provides information on the chemical environment of each proton. For (2R,3S)-2-Aminodecane-1,3-diol, one would expect characteristic signals for the long alkyl chain (C₄ to C₁₀), distinct multiplets for the protons on C₁, C₂, and C₃, and exchangeable signals for the -OH and -NH₂ protons. The coupling constant between the protons on C-2 and C-3 (³JH2-H3) is particularly important for determining the relative syn or anti configuration. For an anti relationship, as in the (2R,3S) isomer, a larger coupling constant is typically observed compared to the syn isomer.

¹³C NMR: Shows signals for each unique carbon atom. The spectrum would feature distinct peaks for C-1, C-2, and C-3, along with a cluster of signals for the heptyl chain carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) confirm proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for definitive assignment of all signals.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would be characterized by strong, broad absorption bands corresponding to O-H and N-H stretching vibrations in the 3200-3500 cm⁻¹ region. C-H stretching of the alkyl chain would appear just below 3000 cm⁻¹, and C-O stretching would be visible in the 1050-1150 cm⁻¹ range.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.

Ionization: Electrospray ionization (ESI) is a soft technique that would typically show a strong signal for the protonated molecule [M+H]⁺ at m/z 190.18.

Fragmentation: Alpha-cleavage is a characteristic fragmentation pathway for both alcohols and amines. Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms is expected. For this molecule, key fragmentation events would include the loss of the heptyl side chain and cleavage between C-1/C-2 and C-2/C-3, leading to characteristic fragment ions.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | ~3.7-3.8 (m, 1H, H-3), ~3.5-3.6 (m, 2H, H-1), ~2.9-3.0 (m, 1H, H-2), 1.2-1.6 (m, 12H, alkyl CH₂), 0.88 (t, 3H, CH₃) |

| Coupling Constant | ³JH2-H3 ≈ 7-9 Hz (characteristic of anti configuration) | |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shifts (δ, ppm) | ~75 (C-3), ~65 (C-1), ~56 (C-2), ~33-22 (alkyl chain), 14.1 (CH₃) |

| IR (ATR) | Key Absorptions (cm⁻¹) | 3350 (br, O-H, N-H stretch), 2925, 2855 (C-H stretch), 1070 (C-O stretch) |

| MS (ESI+) | Molecular Ion | m/z 190.18 [M+H]⁺ |

X-Ray Crystallography for Absolute Configuration Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique requires the formation of a high-quality single crystal of the compound or a suitable derivative.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice. To determine the absolute stereochemistry, anomalous dispersion of X-rays by the atoms in the crystal is measured. The Flack parameter is a key value derived from the data; a value close to zero for the correct stereochemical model confirms the assignment with high confidence.

For a molecule like this compound, which may be difficult to crystallize directly, derivatization with a heavy atom (e.g., bromine or iodine) containing reagent is a common strategy. The heavy atom acts as a strong anomalous scatterer, making the determination of the absolute configuration more reliable. For example, derivatizing one of the hydroxyl groups with p-bromobenzoyl chloride would yield a crystalline ester suitable for analysis. The resulting crystal structure would definitively confirm the 'R' configuration at C-2 and the 'S' configuration at C-3.

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are highly sensitive to the stereochemistry of the molecule.

Optical Rotation: This measures the rotation of the plane of plane-polarized light as it passes through a solution of the chiral compound. The (2R,3S) enantiomer will rotate light by a specific magnitude and direction (e.g., positive or negative), while its enantiomer, (2S,3R), will rotate light by the exact same magnitude but in the opposite direction. The measurement is reported as the specific rotation [α]D.

Circular Dichroism (CD) Spectroscopy: CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. This compound itself lacks a strong chromophore, so it would not produce a significant CD spectrum in the accessible UV-Vis range. However, derivatization with a chromophoric group (e.g., benzoyl or naphthoyl groups) can induce a CD spectrum. The sign and shape of the resulting Cotton effects can often be correlated with the absolute configuration of the stereocenters near the chromophore, based on established empirical rules or comparison with computationally predicted spectra. This makes CD a powerful tool for assigning absolute configuration, especially when crystallization is not possible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,3S)-2-aminodecane-1,3-diol, and how can stereochemical purity be ensured?

- Methodological Answer : Stereospecific synthesis of this compound may involve chiral starting materials or asymmetric catalysis. For example, similar amino diols (e.g., 2-amino-1,3-propanediol derivatives) are synthesized via epoxide ring-opening with ammonia, followed by resolution using chiral auxiliaries or enzymatic methods to achieve enantiomeric purity . Characterization via chiral HPLC or polarimetry is critical to confirm stereochemistry .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve stereochemistry and confirm backbone structure by analyzing coupling constants (e.g., vicinal diol protons) .

- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation, as demonstrated for structurally related diols .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH, -NH₂) via characteristic stretching frequencies .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Avoid exposure to strong acids/bases, as diols are prone to esterification or decomposition under extreme pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for amino diols?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or stereochemical variations. Cross-validate using multiple techniques:

- Tandem MS/MS : Fragmentation patterns distinguish isomers .

- X-ray Crystallography : Definitive proof of stereochemistry, though challenging for hygroscopic compounds .

- Comparative Analysis : Benchmark against published spectra of analogous compounds (e.g., hexadecasphinganine derivatives) .

Q. What strategies are effective for studying the biological activity of this compound in cellular models?

- Methodological Answer :

- Fluorescent Labeling : Attach probes (e.g., BODIPY) to track cellular uptake and localization .

- Receptor Binding Assays : Test interactions with GPCRs or lipid-binding proteins using surface plasmon resonance (SPR) .

- Toxicity Screening : Use MTT assays to assess cytotoxicity, referencing safety protocols for handling amino diols .

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability based on logP values and hydrogen-bonding capacity .

- Density Functional Theory (DFT) : Calculate pKa values for -NH₂ and -OH groups to guide derivatization strategies .

Experimental Design & Data Validation

Q. What controls are essential in kinetic studies of this compound reactions?

- Methodological Answer :

- Blank Reactions : Exclude solvent or catalyst interference.

- Racemic Controls : Compare reaction rates with (2S,3R)-enantiomer to assess stereochemical influence .

- Internal Standards : Use deuterated analogs (e.g., D₂O-exchanged -OH groups) in NMR quantification .

Q. How can researchers validate the absence of hazardous byproducts during synthesis?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Screen volatile decomposition products (e.g., aldehydes) .

- Elemental Analysis : Confirm stoichiometry and detect heavy metal residues from catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.